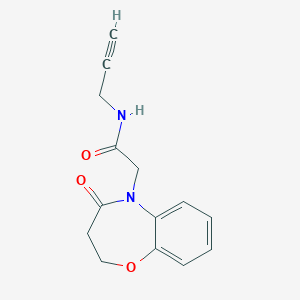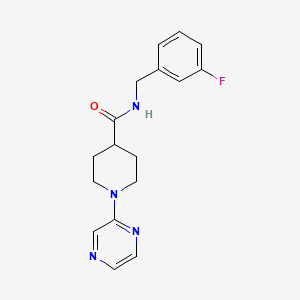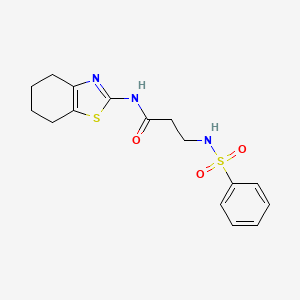![molecular formula C17H18N4O3 B7466140 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7466140.png)
1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione, also known as PQ-912, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. PQ-912 is a potent inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism.
作用機序
1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione exerts its pharmacological effects by inhibiting the activity of DPP-IV, which is a membrane-bound peptidase that cleaves the N-terminal dipeptide from incretin hormones such as GLP-1 and GIP. By inhibiting DPP-IV, 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione increases the levels of these hormones, leading to improved glycemic control.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione improves glucose tolerance, reduces fasting plasma glucose levels, and increases insulin secretion in animal models of T2DM. 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione has also been shown to improve beta-cell function and increase beta-cell mass in diabetic mice. In addition, 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione is its high potency and selectivity for DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose metabolism. However, one limitation of 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain in vivo experiments.
将来の方向性
Future research on 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione could focus on its potential therapeutic applications in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease (NAFLD). 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione could also be used as a tool to study the role of DPP-IV in other physiological processes, such as immune function and inflammation. In addition, further optimization of the synthesis method for 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione could improve its solubility and bioavailability, making it a more useful tool for in vivo experiments.
合成法
1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione can be synthesized using a multi-step process that involves the reaction of 3-methylquinoxaline-2-carbaldehyde with 2-amino-2-methylpropanol, followed by the addition of triphosgene and imidazole. The final product is obtained after purification using column chromatography.
科学的研究の応用
1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors like 1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione have been shown to improve glycemic control by increasing the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and suppress glucagon secretion, leading to a decrease in blood glucose levels.
特性
IUPAC Name |
1-(2-methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10(2)8-20-15(22)16(23)21(17(20)24)9-14-11(3)18-12-6-4-5-7-13(12)19-14/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHRUHZEFIWESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C(=O)C(=O)N(C3=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)




![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466132.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)
![3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)
![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)

![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7466177.png)